molecular formula C11H18O B14328124 2-(3,3-Dimethylbutan-2-ylidene)cyclopentan-1-one CAS No. 104664-45-1

2-(3,3-Dimethylbutan-2-ylidene)cyclopentan-1-one

Cat. No.: B14328124
CAS No.: 104664-45-1
M. Wt: 166.26 g/mol
InChI Key: HZHIZKMAQRKNOX-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutan-2-ylidene)cyclopentan-1-one is an organic compound with a unique structure that combines a cyclopentanone ring with a 3,3-dimethylbutan-2-ylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylbutan-2-ylidene)cyclopentan-1-one can be achieved through several methods. One common approach involves the condensation of cyclopentanone with 3,3-dimethylbutan-2-one under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylbutan-2-ylidene)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3,3-Dimethylbutan-2-ylidene)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,3-Dimethylbutan-2-ylidene)cyclopentan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutan-2-one: A related compound with a similar structure but lacking the cyclopentanone ring.

    Cyclopentanone: The parent compound of the cyclopentanone ring present in 2-(3,3-Dimethylbutan-2-ylidene)cyclopentan-1-one.

Uniqueness

This compound is unique due to the combination of the cyclopentanone ring and the 3,3-dimethylbutan-2-ylidene substituent. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

104664-45-1

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-(3,3-dimethylbutan-2-ylidene)cyclopentan-1-one

InChI

InChI=1S/C11H18O/c1-8(11(2,3)4)9-6-5-7-10(9)12/h5-7H2,1-4H3

InChI Key

HZHIZKMAQRKNOX-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCCC1=O)C(C)(C)C

Origin of Product

United States

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